![molecular formula C13H12N4 B2401108 4-[4-(1H-吡咯-1-基)苯基]-1H-吡唑-5-胺 CAS No. 1024019-01-9](/img/structure/B2401108.png)
4-[4-(1H-吡咯-1-基)苯基]-1H-吡唑-5-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both pyrrole and pyrazole rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications.
科学研究应用
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties[][8].
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
作用机制
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrase (hca) isoforms .
Mode of Action
Compounds with similar structures have been found to interact with their targets, such as hca isoforms, leading to inhibition . This interaction can result in changes in the biological activity of the target, potentially affecting various cellular processes.
Biochemical Pathways
Similar compounds have been found to have the potential to inhibit the wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell growth and differentiation, and its disruption can have significant effects on cellular function.
Result of Action
The inhibition of hca isoforms and the potential disruption of the wnt/β-catenin signaling pathway suggest that this compound could have significant effects on cellular function .
生化分析
Biochemical Properties
The biochemical properties of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine are largely attributed to its pyrrole core. Pyrroles have been reported to interact with various enzymes and proteins, influencing their activities . For instance, certain pyrrole derivatives have been found to inhibit dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinases
Cellular Effects
They can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrrole derivatives have been reported to inhibit Ras farnesyltransferase, a key enzyme in cell signaling, leading to the regression of tumors in animal models .
Molecular Mechanism
Based on the known activities of pyrrole derivatives, it can be hypothesized that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of aniline-based molecules with suitable reagents.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and 1,3-diketones.
Coupling of Pyrrole and Pyrazole Rings: The final step involves coupling the pyrrole and pyrazole rings under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of 4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
相似化合物的比较
Similar Compounds
4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2’,3’-d]pyrrole: A similar compound with dithieno rings, used in electrochemical applications.
1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole: Another related compound with thiophene rings, known for its electrochromic properties.
Uniqueness
4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine is unique due to its specific combination of pyrrole and pyrazole rings, which imparts distinct chemical reactivity and potential biological activities
属性
IUPAC Name |
4-(4-pyrrol-1-ylphenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-13-12(9-15-16-13)10-3-5-11(6-4-10)17-7-1-2-8-17/h1-9H,(H3,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLCEQHJGTXOMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C3=C(NN=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
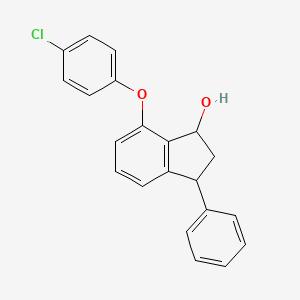
![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)
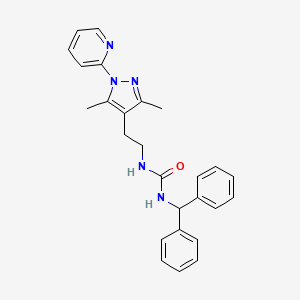
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2401029.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2401031.png)
![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)
![3-({1-[(3-Bromophenyl)methyl]azetidin-3-yl}methoxy)pyridine](/img/structure/B2401034.png)
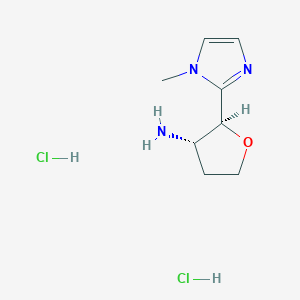
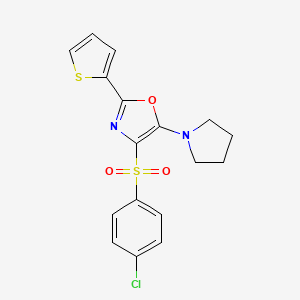
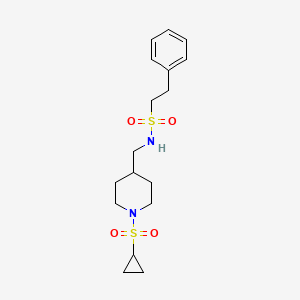
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2401039.png)
![N-[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]-4-methoxyaniline (HCl)](/img/structure/B2401043.png)
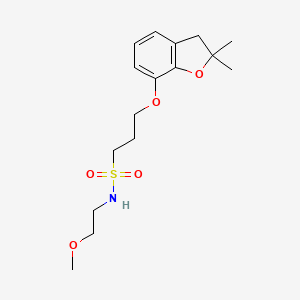
![1-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2401047.png)
